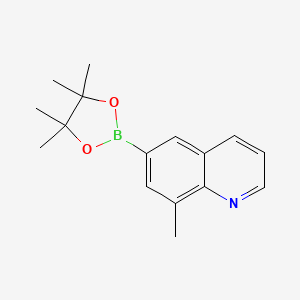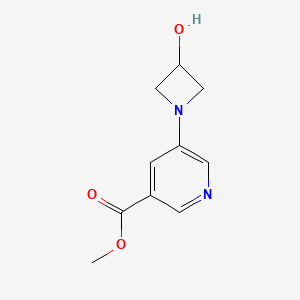
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinic acid and contains a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediatesThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets in biological systems. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The nicotinate part of the molecule may also contribute to its biological effects by influencing metabolic pathways related to nicotinic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the presence of both the hydroxyazetidine and nicotinate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4,9,13H,5-6H2,1H3 |
InChI Key |
LGMCQQDXYDGWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
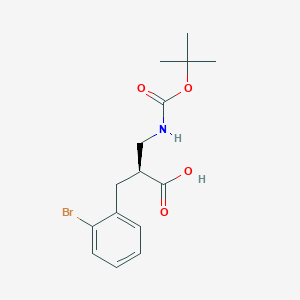

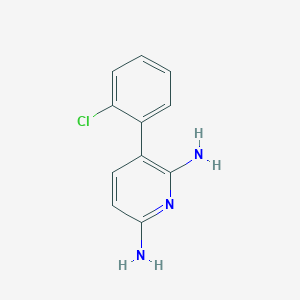
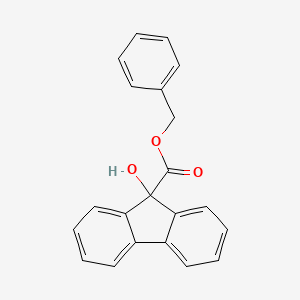
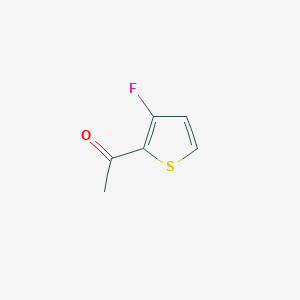
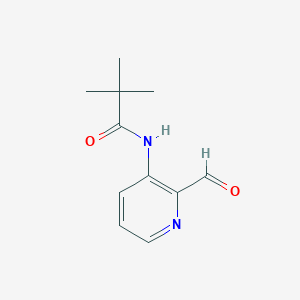
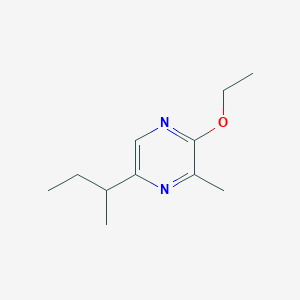
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
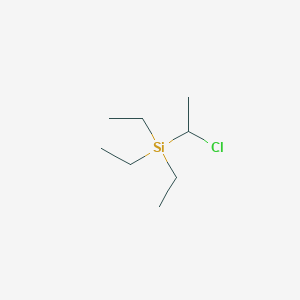

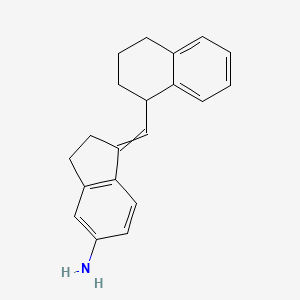
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
